molecular formula C16H15NO3 B13646670 2-(2h-1,3-Benzodioxol-5-yl)-n-benzylacetamide

2-(2h-1,3-Benzodioxol-5-yl)-n-benzylacetamide

Cat. No.: B13646670
M. Wt: 269.29 g/mol
InChI Key: VUGAFXMJIWAFHH-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-N-benzylacetamide is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring fused to a benzylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-N-benzylacetamide typically involves the reaction of benzodioxole derivatives with benzylamine under specific conditions. One common method involves the use of a condensation reaction where benzodioxole-5-carboxylic acid is reacted with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-5-yl)-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or other halogenating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2H-1,3-Benzodioxol-5-yl)-N-benzylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-N-benzylacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-Benzodioxol-5-yl)-N-benzylacetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its benzodioxole ring system is known for its stability and ability to participate in various chemical reactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-benzylacetamide

InChI

InChI=1S/C16H15NO3/c18-16(17-10-12-4-2-1-3-5-12)9-13-6-7-14-15(8-13)20-11-19-14/h1-8H,9-11H2,(H,17,18)

InChI Key

VUGAFXMJIWAFHH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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